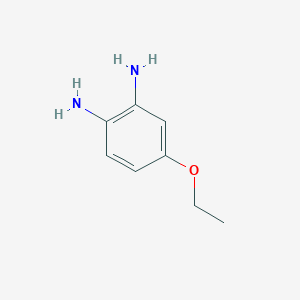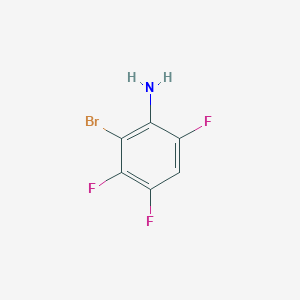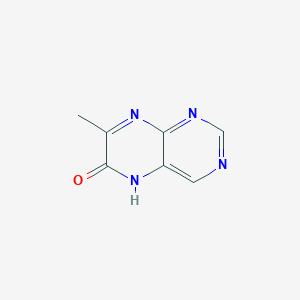
7-Methyl-6(5H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6(5H)-pteridinone, also known as 7-methylpterin, is a naturally occurring compound that plays an important role in various biological processes. It is a derivative of pterin, which is a heterocyclic compound containing a fused pyrimidine and pyrazine ring system. 7-Methyl-6(5H)-pteridinone is a yellow crystalline solid and is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 7-methyl-6(5H)-pteridinone is not fully understood. However, it is known to act as a cofactor for several enzymes, which play important roles in various biological processes. It is also known to regulate the activity of certain proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-6(5H)-pteridinone has several biochemical and physiological effects. It plays an important role in the synthesis of DNA and RNA, which are essential for cell growth and division. It also regulates the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-methyl-6(5H)-pteridinone in lab experiments is its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. However, one of the limitations is its instability, which makes it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 7-methyl-6(5H)-pteridinone. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and cardiovascular disease. Another area of interest is its role in regulating the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6(5H)-pteridinone and its role in various biological processes.
Métodos De Síntesis
The synthesis of 7-methyl-6(5H)-pteridinone involves the reaction of 2-amino-4-methylpyrimidine with formic acid and formamide. This reaction results in the formation of 6-formyl-7-Methyl-6(5H)-pteridinonein, which is then reduced to 7-methyl-6(5H)-pteridinone using sodium borohydride.
Aplicaciones Científicas De Investigación
7-Methyl-6(5H)-pteridinone has been extensively studied for its various scientific research applications. It is used as a fluorescent probe to study the binding of proteins and nucleic acids. It is also used as a cofactor for several enzymes such as nitric oxide synthase and xanthine oxidase. In addition, 7-methyl-6(5H)-pteridinone is used in the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
1128-60-5 |
|---|---|
Nombre del producto |
7-Methyl-6(5H)-pteridinone |
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
7-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-5-2-8-3-9-6(5)10-4/h2-3H,1H3,(H,11,12) |
Clave InChI |
AEPQJFISQRBSCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2NC1=O |
SMILES canónico |
CC1=NC2=NC=NC=C2NC1=O |
Sinónimos |
7-Methyl-6(5H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



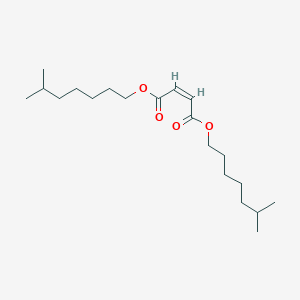
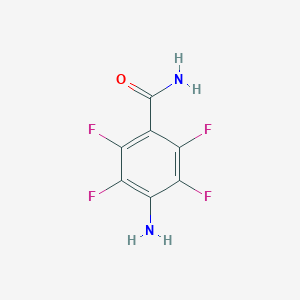
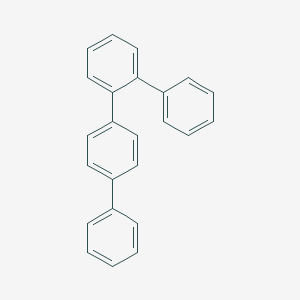
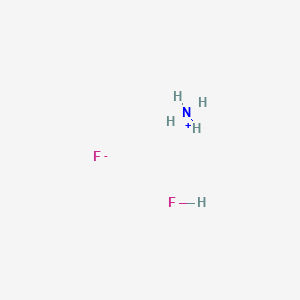

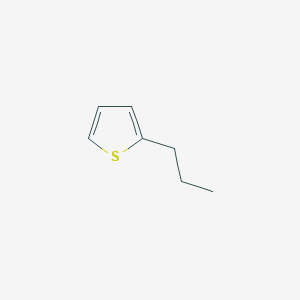
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
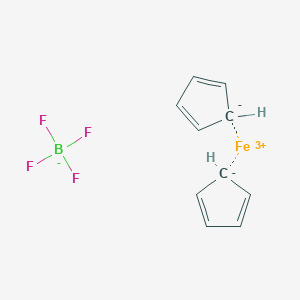
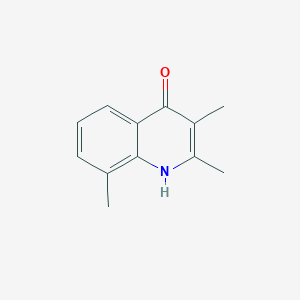
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
